molecular formula C8H9N5O B13060635 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B13060635
M. Wt: 191.19 g/mol
InChI Key: KLCUKOXTCLUYAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound often employ high-throughput synthesis techniques to ensure scalability and efficiency. These methods may include the use of automated synthesizers and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the aminomethyl position .

Scientific Research Applications

7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:

Properties

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

7-(aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C8H9N5O/c9-3-5-1-2-11-8-6(7(10)14)4-12-13(5)8/h1-2,4H,3,9H2,(H2,10,14)

InChI Key

KLCUKOXTCLUYAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)C(=O)N)N=C1)CN

Origin of Product

United States

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